molecular formula C18H15N5O3S B2417747 N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide CAS No. 2097871-87-7

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide

Cat. No.: B2417747
CAS No.: 2097871-87-7
M. Wt: 381.41
InChI Key: OEUSXYXVUJCNHI-UHFFFAOYSA-N
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Description

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline and benzotriazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline-8-sulfonamide precursor, which is then reacted with a benzotriazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and benzotriazine derivatives, such as:

Uniqueness

What sets N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide apart is its unique combination of the quinoline and benzotriazine moieties, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-18-14-7-1-2-8-15(14)21-22-23(18)12-11-20-27(25,26)16-9-3-5-13-6-4-10-19-17(13)16/h1-10,20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUSXYXVUJCNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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